molecular formula C10H17N3O2 B6362186 1-Heptyl-3-nitro-1H-pyrazole CAS No. 1240578-90-8

1-Heptyl-3-nitro-1H-pyrazole

Cat. No.: B6362186
CAS No.: 1240578-90-8
M. Wt: 211.26 g/mol
InChI Key: AKFVGWUSKUSASG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Heptyl-3-nitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring containing two adjacent nitrogen atoms. This compound is part of the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry. The presence of a heptyl group and a nitro group at specific positions on the pyrazole ring imparts unique chemical and physical properties to this compound.

Preparation Methods

The synthesis of 1-Heptyl-3-nitro-1H-pyrazole typically involves the reaction of heptyl-substituted hydrazines with nitroolefins. One common method includes the use of a palladium-catalyzed four-component coupling reaction involving a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide . This method is advantageous due to its regioselectivity and efficiency. Industrial production methods often employ similar catalytic processes, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

1-Heptyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Major products formed from these reactions include amino-substituted pyrazoles and various heterocyclic derivatives .

Scientific Research Applications

1-Heptyl-3-nitro-1H-pyrazole has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Heptyl-3-nitro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group plays a crucial role in its biological activity, often participating in redox reactions that modulate the activity of target proteins. The heptyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability .

Comparison with Similar Compounds

1-Heptyl-3-nitro-1H-pyrazole can be compared with other nitro-substituted pyrazoles, such as 1,3-dinitro-1H-pyrazole and 1-phenyl-3-nitro-1H-pyrazole. These compounds share similar structural features but differ in their substituent groups, which influence their chemical reactivity and biological activity. The heptyl group in this compound provides unique properties, such as increased lipophilicity and potential for membrane interaction, distinguishing it from its analogs .

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research. Its unique chemical structure allows for diverse chemical reactions and potential uses in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactivity, and mechanism of action can further enhance its utility in research and development.

Properties

IUPAC Name

1-heptyl-3-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-2-3-4-5-6-8-12-9-7-10(11-12)13(14)15/h7,9H,2-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFVGWUSKUSASG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN1C=CC(=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.